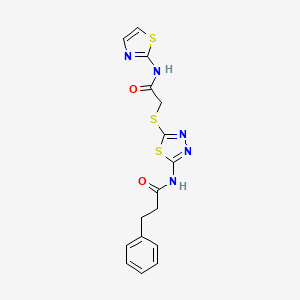
(Z)-N-(5-(4-(ジメチルアミノ)ベンジリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)-4-メチルベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
確かに!ここでは、(Z)-N-(5-(4-(ジメチルアミノ)ベンジリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)-4-メチルベンザミド、別名N-[(5Z)-5-[[4-(ジメチルアミノ)フェニル]メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]-4-メチルベンザミドの化合物の科学的研究用途に関する包括的な分析を紹介します。
抗菌活性
この化合物は、抗菌剤として大きな可能性を示しています。その構造により、細菌細胞膜と相互作用し、その完全性を破壊して細胞死につながります。 研究では、グラム陽性菌とグラム陰性菌の両方を含むさまざまな細菌株に対する有効性が実証されています 。これは、特に抗生物質耐性の上昇に直面して、新しい抗生物質の開発のための有望な候補です。
抗がん特性
研究では、この化合物がさまざまな癌細胞株に細胞毒性を示すことが示されています。 特定の細胞経路を活性化することにより、癌細胞のアポトーシス(プログラムされた細胞死)を誘導します 。この特性は、健康な細胞への損傷を最小限に抑えながら、癌細胞を効果的に排除する標的型癌治療の開発に特に役立ちます。
抗酸化活性
この化合物は、強力な抗酸化特性を持つことがわかりました。 フリーラジカルを捕捉し、細胞の酸化ストレスを軽減することができます 。この活性は、加齢や癌や神経変性疾患などのさまざまな疾患に関与する活性酸素種(ROS)によって引き起こされる損傷から細胞を保護するために不可欠です。
材料科学への応用
生物学的応用に加えて、この化合物は材料科学にも用途があります。その独特の化学構造により、ポリマーやその他の材料に組み込んで、その特性を強化することができます。たとえば、特定の材料の熱安定性と機械的強度を向上させるために使用でき、工業用途に適したものになります。
作用機序
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thus inhibiting its activity . This interaction is facilitated by the compound’s β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway , which leads to the production of melanin . This results in a decrease in melanin production, which can have various downstream effects depending on the context, such as lightening the color of skin or hair.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This anti-melanogenic effect is due to the inhibition of tyrosinase activity . In vitro assays using B16F10 melanoma cells have shown that the compound’s anti-melanogenic effects are considerably greater than those of kojic acid, a commonly used tyrosinase inhibitor .
生化学分析
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . This interaction involves the compound binding to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
In B16F10 melanoma cells, the compound has been observed to significantly inhibit intracellular melanin content and cellular tyrosinase activity . This suggests that the compound can influence cell function by affecting cell signaling pathways related to melanin synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of tyrosinase, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in melanin synthesis, as tyrosinase is a key enzyme in this process .
Temporal Effects in Laboratory Settings
The effects of the compound on cellular function have been observed over time in laboratory settings . The compound has been found to have a potent inhibitory effect on mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells .
Metabolic Pathways
The compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . The compound’s inhibitory effect on tyrosinase can affect metabolic flux and metabolite levels related to this pathway .
Subcellular Localization
The subcellular localization of the compound is not explicitly known. Given its activity against tyrosinase, it is likely that the compound localizes to areas where this enzyme is present .
特性
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
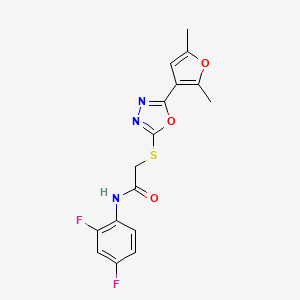
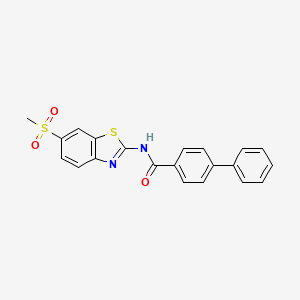
![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)
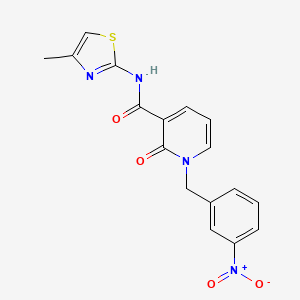
![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)
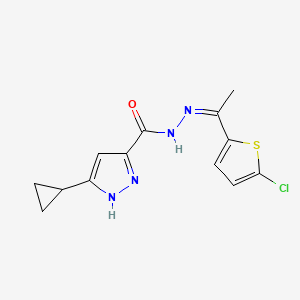
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)
![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)
